molecular formula C22H16 B1206352 6,10-Dimethylbenzo[a]pyrene CAS No. 82721-25-3

6,10-Dimethylbenzo[a]pyrene

Cat. No.: B1206352
CAS No.: 82721-25-3
M. Wt: 280.4 g/mol
InChI Key: UQJYUXXPNGHKLM-UHFFFAOYSA-N
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Description

6,10-Dimethylbenzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H16 It is a derivative of benzo(a)pyrene, characterized by the presence of two methyl groups at the 6 and 10 positions of the benzo(a)pyrene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,10-Dimethylbenzo[a]pyrene typically involves the cyclization of biphenyl intermediates or the transannular ring closures of reduced pyrenes. These methods are often preferred due to the challenges associated with direct substitution on the pyrene nucleus .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach involves multi-step organic synthesis, starting from simpler aromatic compounds and building up to the complex PAH structure.

Chemical Reactions Analysis

Types of Reactions: 6,10-Dimethylbenzo[a]pyrene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or quinones.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of dihydro derivatives.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products: The major products formed from these reactions include epoxides, quinones, dihydro derivatives, and various substituted pyrenes.

Scientific Research Applications

6,10-Dimethylbenzo[a]pyrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,10-Dimethylbenzo[a]pyrene involves its metabolic activation to reactive intermediates, such as diol epoxides. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include guanosine residues in DNA, and the pathways involved are primarily those mediated by cytochrome P450 enzymes .

Comparison with Similar Compounds

    Benzo(a)pyrene: A well-known PAH with similar structural features but lacking the methyl groups at the 6 and 10 positions.

    7,10-Dimethylbenzo(a)pyrene: Another methylated derivative with different substitution patterns.

    Chrysene: A PAH with a similar ring structure but different substitution patterns.

Uniqueness: 6,10-Dimethylbenzo[a]pyrene is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. This distinct structure makes it a valuable compound for studying the effects of methyl substitution on PAHs .

Properties

CAS No.

82721-25-3

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

6,10-dimethylbenzo[a]pyrene

InChI

InChI=1S/C22H16/c1-13-5-3-8-17-14(2)18-11-9-15-6-4-7-16-10-12-19(20(13)17)22(18)21(15)16/h3-12H,1-2H3

InChI Key

UQJYUXXPNGHKLM-UHFFFAOYSA-N

SMILES

CC1=C2C3=C4C(=C(C2=CC=C1)C)C=CC5=C4C(=CC=C5)C=C3

Canonical SMILES

CC1=C2C3=C4C(=C(C2=CC=C1)C)C=CC5=C4C(=CC=C5)C=C3

82721-25-3

Synonyms

6,10-dimethyl-BP
6,10-dimethylbenzo(a)pyrene

Origin of Product

United States

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